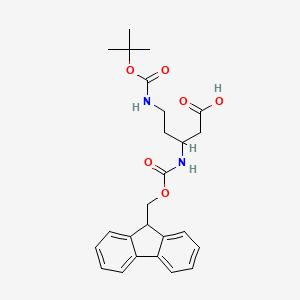

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Beschreibung

This compound is a specialized amino acid derivative featuring two orthogonal protecting groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the third position.

- Boc (tert-butoxycarbonyl) at the fifth position.

Its (R)-configuration ensures stereochemical specificity, critical for applications in peptide synthesis and drug development. The pentanoic acid backbone allows integration into peptide chains, while the dual protection enables sequential deprotection strategies .

Eigenschaften

Molekularformel |

C25H30N2O6 |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |

InChI-Schlüssel |

QBKSRKYSUKNAMY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Synthesis of the Chiral Amino Acid Backbone

The core of the synthesis relies on asymmetric methodologies to obtain the (R)-configuration at the 3-position of the amino acid. Several approaches are documented:

Chiral Auxiliary or Chiral Catalyst-Mediated Asymmetric Hydrogenation:

Employing chiral catalysts, such as Rh or Ru complexes with chiral ligands, to asymmetrically hydrogenate precursor unsaturated compounds, yielding the (R)-configured amino acid with high enantiomeric excess.

Research indicates that asymmetric hydrogenation of suitable unsaturated intermediates derived from amino acid precursors is a reliable route.Chiral Pool Synthesis:

Starting from naturally occurring chiral compounds like D- or L-serine derivatives, followed by functional group transformations to extend the backbone to the pentanoic acid chain with stereochemical fidelity.

Protection of Amino Groups

Fluorenylmethoxycarbonyl (Fmoc) Protection:

The amino group at the N-terminus is protected with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as Na2CO3 or DIPEA, forming a stable carbamate that is orthogonal to Boc protection.

This step is crucial for solid-phase peptide synthesis (SPPS) compatibility.Boc Protection of Side-Chain Amino Group:

The amino group on the side chain is protected with Boc groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically triethylamine or NaHCO3, to prevent undesired reactions during subsequent steps.

Chain Extension and Functionalization

Carboxyl Activation and Coupling:

The carboxylic acid functionality is activated using coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU, facilitating amide bond formation with protected amino intermediates.Introduction of the Fluorenylmethyl Group:

The fluorenylmethyl group is introduced at the amino terminus via reaction with Fmoc-Cl, ensuring the stereochemistry remains intact.

Stereoselective Key Steps

Chiral Catalysis or Chiral Starting Materials:

To ensure the (R)-stereochemistry, the synthesis employs chiral catalysts or starting materials like D-serine derivatives, which preserve stereochemistry throughout the transformations.Stereoselective Hydrogenation or Oxidation:

When extending the chain, stereoselective hydrogenation or oxidation steps are employed to maintain the desired configuration.

Representative Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Asymmetric reduction of precursor | Chiral Rh or Ru catalyst, H2 | (R)-configured amino acid backbone |

| 2 | Protection of amino groups | Fmoc-Cl, base (Na2CO3) | N-Fmoc protected amino group |

| 3 | Side-chain amino protection | Boc2O, base | Boc-protected amino side chain |

| 4 | Chain elongation | Coupling reagents (HATU, DCC) | Extended amino acid chain |

| 5 | Functional group modifications | Oxidation, alkylation | Functionalized backbone |

| 6 | Final protection steps | Reactions with Fmoc-Cl, Boc2O | Fully protected amino acid |

Data Tables Summarizing Synthesis Parameters

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or thiols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it invaluable in solid-phase peptide synthesis.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable peptides makes it useful in the development of peptide-based drugs.

Medicine

In medicine, the compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a candidate for creating drugs with specific biological activities.

Industry

In the industrial sector, the compound is used in the production of synthetic peptides for research and therapeutic purposes. Its role in automated peptide synthesizers highlights its importance in large-scale peptide production.

Wirkmechanismus

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The compound interacts with various enzymes and molecular targets, facilitating the synthesis of specific peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Groups

Key structural analogs differ in substituents, backbone length, or protecting groups:

Key Observations :

- Backbone Length : Modifications alter steric hindrance and peptide chain flexibility .

- Protecting Groups : Boc (acid-labile) vs. Fmoc (base-labile) enable orthogonal deprotection .

- Substituents : Hydrophobic groups (e.g., phenyl) enhance membrane permeability, while polar groups (e.g., hydroxyl in ) improve solubility .

Comparison of Yields :

Physicochemical Properties

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, also known as Fmoc-L-Asp(OtBu)-OH, is a derivative of aspartic acid that has gained attention in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H29N3O6

- Molecular Weight : 445.5 g/mol

- CAS Number : 220498-02-2

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The tert-butoxycarbonyl (Boc) group also serves a similar protective function.

1. Antimicrobial Activity

Research indicates that derivatives of fluorenyl compounds exhibit significant antimicrobial properties. Notably, similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, compounds with structural similarities to Fmoc derivatives have been reported to inhibit key enzymes involved in the fatty acid biosynthesis pathway of mycobacteria, such as InhA .

2. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Studies have demonstrated that related fluorenyl derivatives can act as inhibitors of falcipain 2, a crucial enzyme for the survival of Plasmodium falciparum, the causative agent of malaria. Inhibitors based on the fluorenyl scaffold have shown IC50 values in the low micromolar range against falcipain 2 without affecting human cathepsin K .

3. Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines, revealing moderate cytotoxicity levels. For example, derivatives exhibited half-maximal cytotoxic concentrations (CC50) ranging from 133 μM to 350 μM against HeLa cells while maintaining selectivity towards targeted pathogens . This selectivity is crucial for developing therapeutic agents that minimize off-target effects.

Case Study 1: Synthesis and Screening

A study synthesized a series of fluorenyl derivatives and screened them for antimicrobial activity against multi-drug resistant strains of M. tuberculosis. The results indicated that certain derivatives exhibited promising activity, leading to further investigations into their mechanisms of action and structure-activity relationships (SAR) .

Case Study 2: Fluorenyl Derivatives as Antimalarials

Another research effort focused on identifying fluorenyl derivatives as inhibitors of falcipain 2. The study highlighted two compounds with significant inhibitory activity against Plasmodium falciparum cultures, suggesting that modifications to the fluorenyl scaffold could enhance efficacy and selectivity against malaria parasites while reducing toxicity to human cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O6 |

| Molecular Weight | 445.5 g/mol |

| CAS Number | 220498-02-2 |

| Antimicrobial Activity | Effective against M. tuberculosis |

| Enzyme Inhibition | Inhibits falcipain 2 |

| Compound | IC50 (μM) | CC50 (μM) |

|---|---|---|

| HTS07940 | 64 | 133 |

| HTS08262 | 14.7 | 350 |

Q & A

Basic: What are the roles of the Fmoc and tert-butoxycarbonyl (Boc) protecting groups in this compound, and how do they influence peptide synthesis?

The compound contains two orthogonal protecting groups: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl). The Fmoc group is base-labile and removed using piperidine, enabling selective deprotection during solid-phase peptide synthesis (SPPS). The Boc group, acid-labile and cleaved with trifluoroacetic acid (TFA), allows sequential deprotection in multi-step syntheses . This dual protection strategy prevents unwanted side reactions (e.g., premature amino group activation) and enables precise control over peptide chain elongation.

Basic: What synthetic strategies are employed to synthesize this compound, and how are reaction conditions optimized?

Synthesis typically involves:

Stepwise coupling : Sequential addition of Fmoc and Boc groups to the pentanoic acid backbone under anhydrous conditions.

Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance solubility and reaction efficiency .

Temperature/pH control : Reactions are performed at 0–25°C to minimize epimerization, with pH adjusted to stabilize intermediates.

Purification : Flash chromatography or preparative HPLC isolates the product, with yields averaging 60–75% .

Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for peptide synthesis) .

- NMR spectroscopy : H and C NMR verify stereochemistry (R-configuration) and functional group integrity (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 468.54 m/z) .

Advanced: How can researchers manage orthogonal deprotection of Fmoc and Boc groups without compromising the compound’s stability?

Sequential deprotection : Use 20% piperidine in DMF to remove Fmoc first, followed by TFA (95% with scavengers like triisopropylsilane) for Boc cleavage .

Condition compatibility : Ensure Boc stability during Fmoc removal by maintaining basic conditions. Avoid prolonged exposure to acids to prevent tert-butyl ester hydrolysis .

Monitoring : Track depletion via UV-Vis (Fmoc removal at 301 nm) or ninhydrin tests for free amines .

Advanced: What stability challenges arise under varying pH and temperature conditions, and how are they mitigated?

- Acidic conditions : Boc groups hydrolyze at pH < 2, while Fmoc remains stable. Avoid strong acids during Boc retention phases .

- Basic conditions : Fmoc deprotection at pH > 8.5 can degrade tert-butyl esters. Use mild bases (e.g., piperidine) and short reaction times .

- Temperature sensitivity : Storage at 2–8°C in anhydrous DMF prevents hydrolysis. Lyophilization extends shelf life .

Advanced: How does this compound function as a building block in solid-phase peptide synthesis (SPPS)?

In SPPS, the compound’s carboxylic acid is anchored to resin via Wang or Rink linkers. The Fmoc group is iteratively removed for coupling to subsequent amino acids, while the Boc group protects side-chain amines until final cleavage. This enables synthesis of complex peptides (e.g., cyclic or branched structures) with high regioselectivity .

Advanced: What strategies resolve enantiomeric impurities introduced during synthesis?

- Chiral HPLC : Use cellulose-based columns (Chiralpak IA/IB) with hexane/isopropanol gradients to separate R/S enantiomers .

- Stereoselective synthesis : Employ Evans auxiliaries or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess (ee > 98%) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to proteases or receptors (e.g., ACE inhibitors) using AutoDock Vina. The Fmoc group’s hydrophobicity and Boc’s steric bulk are critical for binding affinity .

- MD simulations : Analyze stability in aqueous environments (GROMACS) to predict solubility and aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.